N-[3-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide
Overview
Description
N-[3-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.11504700 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Significance and Structural Applications
Sulfonamides and Related Compounds
The sulfonamide group, closely related to the structural framework of N-[3-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide, exhibits significant pharmacological potential. Research indicates that sulfonamides serve as the backbone for a variety of clinically used drugs and have led to the development of novel therapeutic agents targeting carbonic anhydrases and various receptors. The exploration of sulfonamides underscores the ongoing need for novel compounds that can act as selective antiglaucoma drugs or antitumor agents, indicating the critical role of these structural motifs in drug development (Carta, Scozzafava, & Supuran, 2012).
Advanced Oxidation Processes for Environmental Remediation
Studies on compounds like sulfamethoxazole, which shares functional groups with this compound, highlight the importance of advanced oxidation processes (AOPs) in degrading persistent organic pollutants. These findings stress the environmental implications of such compounds and the necessity for efficient degradation mechanisms, providing a foundation for further research on similar compounds (Prasannamedha & Senthil Kumar, 2020).
Anticancer Potential of Derivative Compounds
The exploration of cinnamic acid derivatives and phenothiazines, which share structural similarities with this compound, reveals significant anticancer properties. These studies contribute to the understanding of how structural modifications can enhance pharmacological activity, offering insights into the development of new antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9(2)16-15-19-13(8-22-15)14(21)18-12-6-4-5-11(7-12)17-10(3)20/h4-9H,1-3H3,(H,16,19)(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFWXGVMNGUUQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C(=O)NC2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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